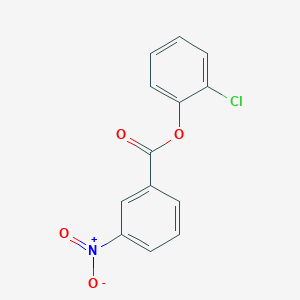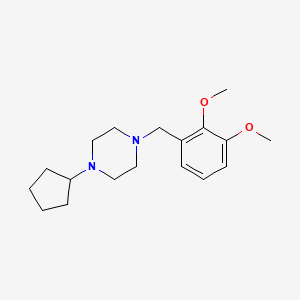![molecular formula C16H23N3O2S B5769291 N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5769291.png)
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide, commonly known as BPTES, is a small molecule inhibitor that has been widely used in scientific research to study the metabolic pathways of cancer cells.
Wirkmechanismus
BPTES binds to the active site of glutaminase, preventing the enzyme from converting glutamine to glutamate. This leads to a decrease in the levels of glutamate in cancer cells, which in turn inhibits their growth and proliferation. BPTES has been shown to be particularly effective in targeting cancer cells that are dependent on glutamine for survival, such as those with mutations in the oncogene MYC.
Biochemical and Physiological Effects
BPTES has been shown to have a number of biochemical and physiological effects on cancer cells. It inhibits the growth and proliferation of cancer cells, induces apoptosis (programmed cell death), and reduces the levels of glutamate in cancer cells. BPTES has also been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPTES is its specificity for glutaminase, which makes it an ideal tool for studying the metabolic pathways of cancer cells. However, BPTES has some limitations for lab experiments. It is highly reactive and can degrade quickly, which makes it difficult to work with. Additionally, BPTES has poor solubility in water, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are many future directions for research on BPTES. One area of interest is the development of more stable and soluble analogs of BPTES that can be used in a wider range of experiments. Another area of interest is the combination of BPTES with other cancer treatments to increase its effectiveness. Finally, there is ongoing research on the role of glutaminase in cancer metabolism and the potential for targeting this enzyme in the development of new cancer therapies.
Conclusion
In conclusion, BPTES is a small molecule inhibitor that has been widely used in scientific research to study the metabolic pathways of cancer cells. It specifically targets the enzyme glutaminase, which is responsible for the conversion of glutamine to glutamate, a crucial step in the metabolism of cancer cells. BPTES has a number of biochemical and physiological effects on cancer cells and has been shown to be effective in combination with other cancer treatments. There are many future directions for research on BPTES, including the development of more stable and soluble analogs and the combination with other cancer treatments.
Synthesemethoden
The synthesis of BPTES involves several steps, including the reaction of 4-aminobenzoyl chloride with butyryl chloride to form N-(4-aminobenzoyl)butyramide, which is then reacted with thionyl chloride to produce N-(4-aminobenzoyl)butanoyl chloride. The final step involves the reaction of N-(4-aminobenzoyl)butanoyl chloride with 3-methylbutanoyl chloride in the presence of triethylamine to form BPTES.
Wissenschaftliche Forschungsanwendungen
BPTES has been widely used in scientific research to study the metabolic pathways of cancer cells. It specifically targets the enzyme glutaminase, which is responsible for the conversion of glutamine to glutamate, a crucial step in the metabolism of cancer cells. By inhibiting glutaminase, BPTES can effectively starve cancer cells of the nutrients they need to survive and grow.
Eigenschaften
IUPAC Name |
N-[[4-(butanoylamino)phenyl]carbamothioyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-4-5-14(20)17-12-6-8-13(9-7-12)18-16(22)19-15(21)10-11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAJXFJJIVZNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5769217.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B5769218.png)

![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5769234.png)
![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5769237.png)
![3-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5769244.png)


![1-[(2-methoxyphenyl)acetyl]azepane](/img/structure/B5769261.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5769282.png)

![2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5769303.png)